

Unveiling the Precision of Cdk7-IN-17: A Kinome-wide Selectivity Analysis

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Compound of Interest

Compound Name: Cdk7-IN-17

Cat. No.: B15143642

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For researchers, scientists, and drug development professionals, the on-target specificity of a chemical probe is paramount. This guide provides a comparative analysis of the kinome selectivity profile of **Cdk7-IN-17**, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Through a detailed examination of experimental data, we objectively compare its performance against other well-characterized CDK7 inhibitors, offering insights into its potential as a precise tool for studying CDK7 biology and as a foundation for therapeutic development.

Cdk7-IN-17 is a derivative of YKL-5-124, a highly selective covalent inhibitor of CDK7. To validate its selectivity, we will compare the kinome profile of its closely related analog, YKL-5-124, with the broader-spectrum inhibitor THZ1 and the highly selective, non-covalent inhibitor SY-5609. This comparison will highlight the superior selectivity of the chemical scaffold of **Cdk7-IN-17**.

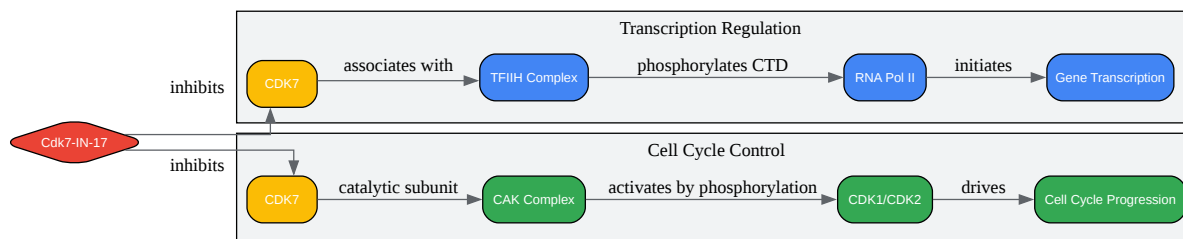
Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity of YKL-5-124 (as a proxy for **Cdk7-IN-17**), THZ1, and SY-5609 against a panel of kinases. The data clearly demonstrates the high selectivity of the YKL-5-124 scaffold for CDK7, particularly when compared to the multi-kinase inhibitor THZ1. SY-5609 is included as another example of a highly selective CDK7 inhibitor.

Kinase	YKL-5-124 (IC50, nM)[1][2]	THZ1 (% Inhibition @ 1µM)[3]	SY-5609 (% Inhibition @ 1µM) [4]
CDK7	9.7 (CDK7/Mat1/CycH)	>75%	>70%
CDK2	1300	Not reported	<10%
CDK9	3020	Not reported	<10%
CDK12	Inactive	>75%	<10%
CDK13	Inactive	>75%	<10%
JNK1	Not reported	>75%	Not reported
JNK2	Not reported	>75%	Not reported
JNK3	Not reported	>75%	Not reported
MLK3	Not reported	>75%	Not reported
MER	Not reported	>75%	Not reported
TBK1	Not reported	>75%	Not reported
IGF1R	Not reported	>75%	Not reported
NEK9	Not reported	>75%	Not reported
PCTAIRE2	Not reported	>75%	Not reported

Cdk7 Signaling Pathway

CDK7 plays a crucial role in two fundamental cellular processes: transcription and cell cycle regulation. As a component of the general transcription factor TFIIF, it phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a key step in transcription initiation. Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1 and CDK2, which are essential for cell cycle progression.

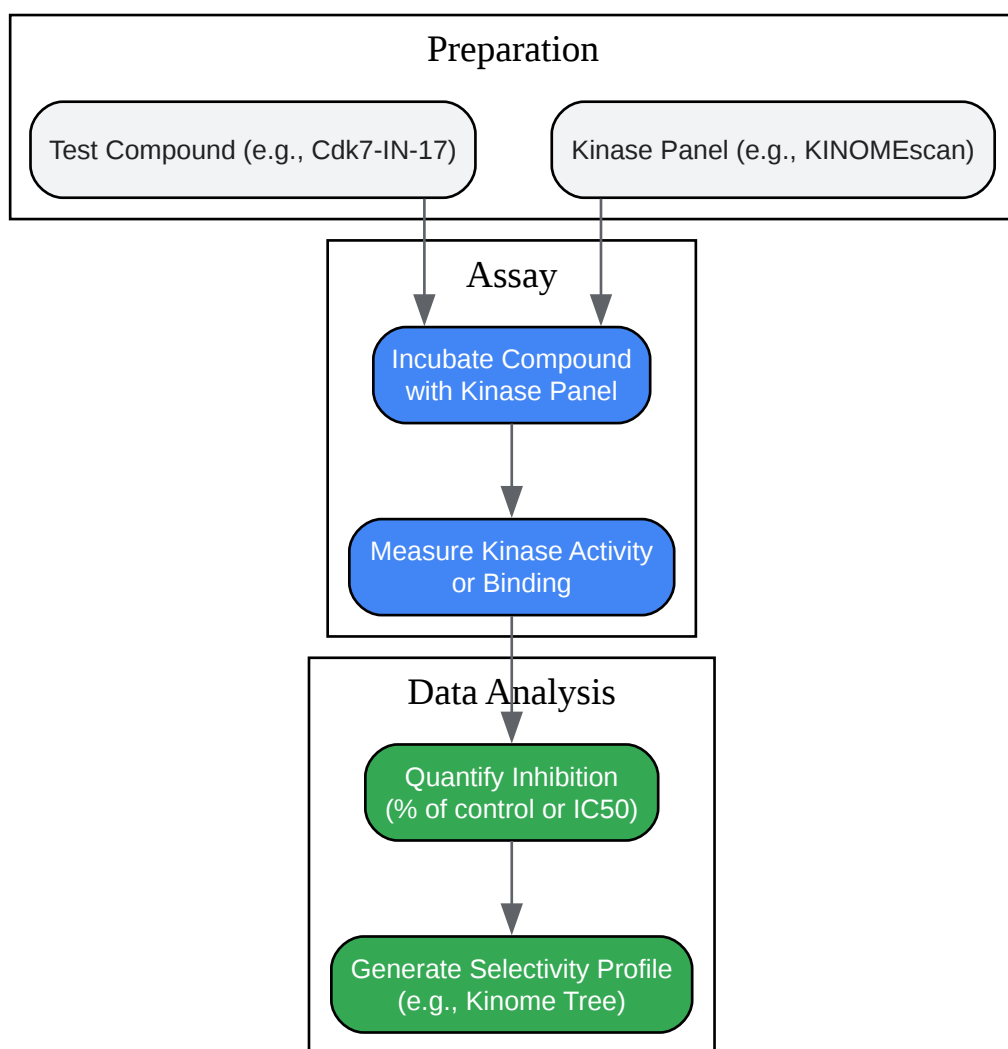


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Figure 1: Dual roles of CDK7 in transcription and cell cycle, and inhibition by **Cdk7-IN-17**.

Experimental Workflow for Kinome Profiling

The selectivity of kinase inhibitors is typically assessed using large-scale screening platforms that measure the binding or inhibitory activity of the compound against a broad panel of kinases. The diagram below illustrates a general workflow for such an experiment.



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Figure 2: General workflow for determining the kinome-wide selectivity of a kinase inhibitor.

Experimental Protocols

The data presented in this guide were generated using established and validated kinome profiling technologies. Below are detailed methodologies for two common approaches.

KiNativ™ Kinase Profiling

This method provides an in-depth analysis of kinase inhibitor interactions within a cellular context.

- **Cell Lysate Preparation:** Jurkat cells are cultured and harvested. The cells are then lysed to release the native kinases.
- **Inhibitor Treatment:** The cell lysate is incubated with the test compound (e.g., YKL-5-124 at 1 μ M) for a specified period (e.g., 6 hours) to allow for target engagement.^[5] A DMSO control is run in parallel.
- **Probe Labeling:** A desthiobiotin-ATP probe is added to the lysate. This probe covalently binds to the active site of kinases that are not occupied by the inhibitor.^[5]
- **Protein Digestion and Enrichment:** The proteins in the lysate are digested into peptides. The biotinylated peptides (from kinases that were not inhibited) are then enriched using streptavidin affinity chromatography.
- **Mass Spectrometry Analysis:** The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were not inhibited by the test compound.
- **Data Analysis:** The abundance of each kinase in the inhibitor-treated sample is compared to the DMSO control to determine the percent inhibition.^[5]

KINOMEScan™ Competition Binding Assay

This is a high-throughput in vitro assay that measures the ability of a compound to displace a ligand from the active site of a large number of kinases.

- **Assay Components:** The assay utilizes three main components: a DNA-tagged kinase, an immobilized ligand that binds to the kinase active site, and the test compound.
- **Competition Assay:** The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. If the test compound binds to the kinase's active site, it will compete with and prevent the kinase from binding to the immobilized ligand.
- **Quantification:** The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) to detect the associated DNA tag.

- **Data Analysis:** The results are reported as "percent of control," where the control is a DMSO-treated sample. A lower percentage indicates a stronger interaction between the test compound and the kinase. This can be used to determine the dissociation constant (Kd) for the compound-kinase interaction.

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